
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of dihydroquinolines, which are characterized by a partially saturated quinoline ring. The presence of trifluoromethyl and trimethyl groups in its structure imparts distinct physicochemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: The trifluoromethyl and trimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.
Scientific Research Applications
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-1,2-dihydroquinoline: Lacks the trimethyl groups, affecting its reactivity and applications.
Uniqueness: The presence of both trifluoromethyl and trimethyl groups in 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline imparts unique physicochemical properties, making it distinct from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C13H14F3N |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2,2,4-trimethyl-7-(trifluoromethyl)-1H-quinoline |
InChI |
InChI=1S/C13H14F3N/c1-8-7-12(2,3)17-11-6-9(13(14,15)16)4-5-10(8)11/h4-7,17H,1-3H3 |
InChI Key |
DYILTNAOXLSDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)C(F)(F)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


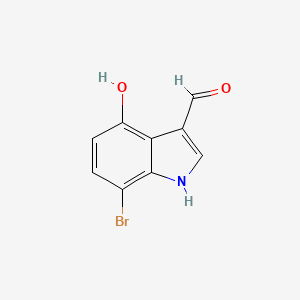

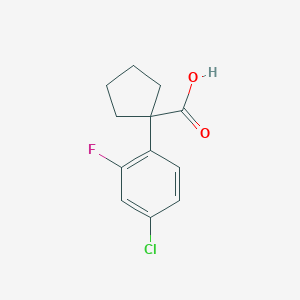

![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
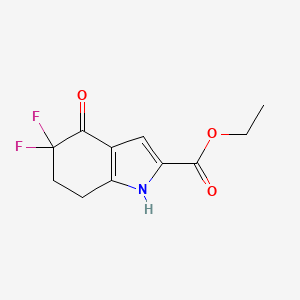
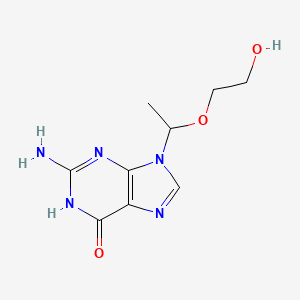
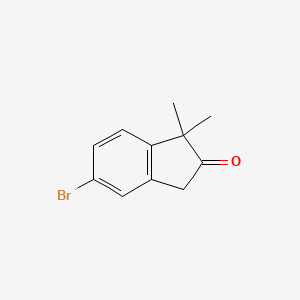
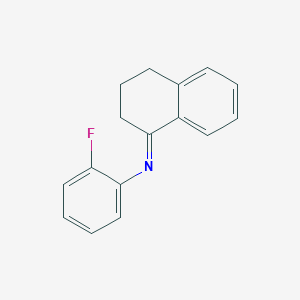
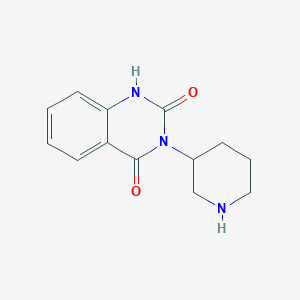

![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)
![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)
